4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with an appropriate dicarbonyl compound under acidic conditions.
Ethoxylation: The quinoxaline derivative is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the ethoxyquinoxaline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Corresponding amine or thiol derivatives.
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Hydrolysis: Corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit enzymes like carbonic anhydrase IX.
Biological Research: Used in studies involving enzyme inhibition and cellular uptake mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase IX. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis. The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
- 4-amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Uniqueness
4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide is unique due to the presence of the ethoxy group on the quinoxaline moiety, which can enhance its lipophilicity and potentially improve its cellular uptake and bioavailability compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-2-23-16-15(18-13-5-3-4-6-14(13)19-16)20-24(21,22)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQKWSMSWVHAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667298 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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